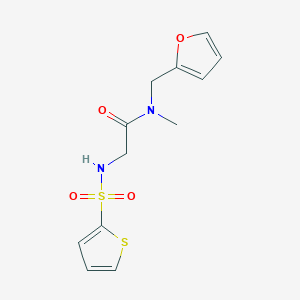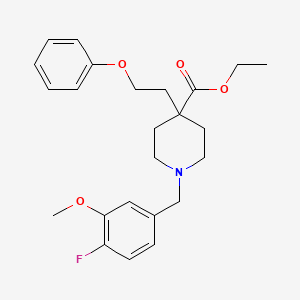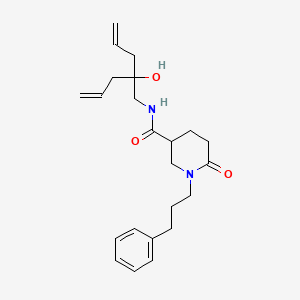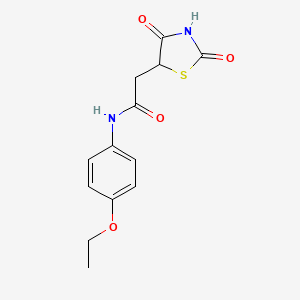
N~1~-(2-furylmethyl)-N~1~-methyl-N~2~-(2-thienylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2-furylmethyl)-N~1~-methyl-N~2~-(2-thienylsulfonyl)glycinamide, commonly known as Fmoc-protected glycine, is a compound used in organic chemistry for the synthesis of peptides. Peptides are important biomolecules with various biological functions, including hormone regulation, enzyme activity, and cell signaling. The synthesis of peptides is essential for drug discovery, as many drugs are peptide-based. Fmoc-protected glycine is a crucial building block in peptide synthesis, and its synthesis and properties have been extensively studied.
Mécanisme D'action
Fmoc-protected glycine is a building block in peptide synthesis and does not have a direct mechanism of action. However, peptides synthesized using Fmoc-protected glycine can have various mechanisms of action depending on their structure and sequence. Peptides can interact with receptors, enzymes, and other biomolecules in the body, leading to various biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of peptides synthesized using Fmoc-protected glycine depend on their structure and sequence. Peptides can have various effects on the body, including hormone regulation, enzyme activity, and cell signaling. Peptide-based drugs have been developed for various diseases, including cancer, diabetes, and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Fmoc-protected glycine in peptide synthesis include its high purity, stability, and compatibility with various peptide synthesis methods. The compound is also commercially available, making it easily accessible for researchers. However, the synthesis of Fmoc-protected glycine can be challenging and time-consuming, and the compound is relatively expensive compared to other building blocks.
Orientations Futures
Future research on Fmoc-protected glycine could focus on improving the synthesis process to reduce the cost and time required for the synthesis. The development of new peptide synthesis methods using Fmoc-protected glycine could also improve the efficiency and yield of peptide synthesis. Additionally, the use of Fmoc-protected glycine in the synthesis of novel peptides with specific structures and functions could lead to the development of new peptide-based drugs for various diseases.
Méthodes De Synthèse
The synthesis of Fmoc-protected glycine involves the protection of the amino group of glycine with the Fmoc (9-fluorenylmethyloxycarbonyl) group. The Fmoc group protects the amino group from unwanted reactions during peptide synthesis. The thienylsulfonyl group is also added to the amine group to improve the solubility of the compound. The final product is obtained through purification methods such as column chromatography.
Applications De Recherche Scientifique
Fmoc-protected glycine is widely used in peptide synthesis for drug discovery and other biological research purposes. The compound is used to synthesize peptides with specific sequences and structures, which are crucial for understanding the biological functions of peptides and developing peptide-based drugs. Fmoc-protected glycine is also used in the synthesis of peptide libraries, which are used to screen for potential drug candidates.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-N-methyl-2-(thiophen-2-ylsulfonylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S2/c1-14(9-10-4-2-6-18-10)11(15)8-13-20(16,17)12-5-3-7-19-12/h2-7,13H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBACCCAQIFTADG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)CNS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-4-(4-morpholinyl)-1-butanamine](/img/structure/B5038146.png)
![N-[2-(2-chlorophenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B5038161.png)
![2-[4-(dimethylamino)phenyl]-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5038169.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-[(3-methoxyphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5038176.png)
![5-{[5-(1-azepanyl)-2-furyl]methylene}-1-(3,5-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5038180.png)
![5-acetyl-2-[(2-ethoxyethyl)thio]-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5038188.png)



![6-[5-(3-nitrophenyl)-2-furyl]-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5038211.png)
![11-(2-bromo-4,6-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5038220.png)
![N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B5038222.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[(1-hydroxycyclohexyl)methyl]propanamide](/img/structure/B5038238.png)